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Introduction

Human coronavirus OC43 (HCoV-OC43) is a ubiquitous respiratory pathogen belonging to the
Betacoronavirus genus. First identified in the 1960s, it is one of the primary etiological agents
of the common cold worldwide.[1] While typically causing mild, self-limiting upper respiratory
illness, HCoV-OC43 can lead to more severe lower respiratory tract infections, such as
pneumonia and bronchiolitis, particularly in infants, the elderly, and immunocompromised
individuals.[2] Its global circulation and potential for significant morbidity underscore the
importance of understanding its epidemiology, seasonal patterns, and molecular biology to
inform public health strategies and the development of effective antiviral therapeutics. This
technical guide provides a comprehensive overview of the current knowledge on HCoV-OC43,
with a focus on its epidemiological characteristics, seasonal circulation, and the molecular
pathways it manipulates for successful replication.

l. Epidemiology of HCoV-OC43

HCoV-OC43 is one of the most frequently detected human coronaviruses globally.[3][4]
Epidemiological studies consistently demonstrate its significant contribution to the burden of
respiratory infections across all age groups.
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Prevalence and Incidence

The prevalence of HCoV-OC43 varies depending on the geographical location, season, and

the specific population studied. Overall, HCoV-OC43 is the most prevalent of the four common
human coronaviruses (HCoV-229E, HCoV-NL63, HCoV-HKU1, and HCoV-0OC43).[3]

A systematic review of 201 studies from 68 countries found that HCoV-OC43 was the most

frequently detected HCoV in 51.3% of studies that reported on all four species. Another rapid

review encompassing 83 studies reported a mean prevalence of all common HCoVs of 4%

across ten geographic regions, with HCoV-OC43 often being the most common.

Table 1: HCoV-OC43 Prevalence in Different Populations and Regions

Region/Country Study Population

Prevalence of

Citation(s)
HCoV-0C43

Global (Systematic )
General Population

Most prevalent HCoV

Review)
Cordoba, Argentina Patients with

_ . _ 2.2%
(2011-2012) respiratory infections
Guangzhou, China Patients with acute 60.2% of HCoV-
(2010-2015) respiratory infection positive cases

Children with

Riyadh, Saudi Arabia )
respiratory tract

(2016-2022) ) )
infection

4.15%

African Regions )
) General Population
(Review)

Higher prevalence (6-
14% for all HCoVs)

South-East & East
Asian Regions General Population

(Review)

Lower prevalence (2-
3% for all HCoVs)

Age Distribution

HCoV-OC43 infects individuals of all ages, but the highest rates of detection are consistently

observed in children. A systematic review found that the median test positivity for HCoV-OC43
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was higher in children compared to adults. Specifically, the median prevalence of OC43 was
2.7% in children versus 1.0% in adults in studies that controlled for seasonality. In a study from
Guangzhou, the highest detection rates of common HCoVs were in children aged < 6 months
and 12—-23 months, with rates declining after the age of two.

Genotypic Diversity and Evolution

Molecular epidemiology studies have identified several distinct genotypes of HCoV-OC43,
indicating ongoing evolution. Phylogenetic analysis has revealed at least five genotypes (A to
E). Natural recombination events between different genotypes have been observed, leading to
the emergence of novel genotypes. For instance, genotype D is believed to have arisen from a
recombination event between genotypes B and C. A temporal shift in the predominant
circulating genotypes has also been documented, suggesting a mechanism for the virus to
evade host immunity and maintain its epidemic potential.

Il. Seasonal Circulation Patterns

A defining characteristic of HCoV-OC43 is its distinct seasonal circulation, with predictable
peaks of activity in temperate climates.

Northern Hemisphere

In the Northern Hemisphere, HCoV-OC43 circulation consistently peaks during the winter
months. A systematic review identified that the highest rates of HCoV infections globally occur
in February. This winter seasonality is a well-established pattern for many respiratory viruses
and is thought to be influenced by factors such as lower temperature and humidity, as well as
behavioral changes like increased indoor crowding.

Southern Hemisphere

While data from the Southern Hemisphere is less abundant, available studies indicate a similar
winter peak in HCoV-OC43 activity, corresponding to the months of June through August. A
study in Cérdoba, Argentina, detected HCoV-OC43 primarily during the fall and winter months
(March to August).

Tropical Regions
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In tropical regions, the seasonality of HCoV-OC43 is less pronounced, with circulation often
observed year-round. However, some studies have reported increased activity during cooler or
rainier seasons. The environmental and behavioral drivers of HCoV-OC43 circulation in tropical
climates are an area of ongoing research.

lll. Molecular Mechanisms of HCoV-OC43 Infection

Understanding the molecular interactions between HCoV-OC43 and host cells is crucial for the
development of targeted antiviral therapies.

Viral Entry and Signaling

HCoV-OC43 entry into host cells is a multi-step process initiated by the binding of the viral
spike (S) protein to host cell receptors. The S1 subunit of the spike protein binds to N-acetyl-9-
O-acetylneuraminic acid (sialic acid) receptors on the cell surface. Following attachment, the
virus is internalized, and the S2 subunit of the spike protein mediates the fusion of the viral and
cellular membranes, releasing the viral genome into the cytoplasm.

Recent studies have implicated host signaling pathways in facilitating HCoV-OC43 entry and
replication. The Epidermal Growth Factor Receptor (EGFR) signaling pathway has been shown
to be a key player.
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Caption: HCoV-OC43 entry and activation of the EGFR/AKT/ERK1/2 signaling pathway.

Modulation of Host Antiviral Responses

To establish a productive infection, HCoV-OC43 must counteract the host's innate immune
response. The virus has evolved mechanisms to interfere with key antiviral signaling pathways,
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such as the type I interferon (IFN) and NF-kB pathways. Structural proteins (M and N) and
accessory proteins (ns2a and nsba) of HCoV-OC43 have been shown to inhibit the
transcriptional activation of antiviral response elements.

Furthermore, HCoV-OC43 can modulate the integrated stress response (ISR), a cellular
pathway that is activated upon viral infection and leads to a general shutdown of protein
synthesis. The virus appears to inhibit the phosphorylation of the eukaryotic translation initiation
factor 2 alpha (elF20a), a key event in the ISR, thereby ensuring the continued synthesis of viral
proteins.
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Caption: Inhibition of host antiviral signaling pathways by HCoV-OC43 proteins.

IV. Experimental Protocols
Virus Propagation and Titration

4.1.1 Cell Lines and Culture Conditions HCoV-OC43 can be propagated in various cell lines,
including human rectal tumor (HRT-18) cells, rhabdomyoma (RD) cells, and Vero E6 cells.
Cells are typically maintained in Dulbecco’'s Modified Eagle Medium (DMEM) or Eagle's
Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS) and
antibiotics.
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4.1.2 Plaque Assay for Viral Titer Determination A plaque assay is a standard method to
quantify infectious virus particles.

Methodology:
e Seed confluent monolayers of a suitable cell line (e.g., MRC-5) in 6-well plates.
o Prepare serial 10-fold dilutions of the virus stock in serum-free medium.

 Inoculate the cell monolayers with the virus dilutions and incubate for 1 hour at 34°C to allow
for viral adsorption.

» Remove the inoculum and overlay the cells with a medium containing a solidifying agent like
methylcellulose or agarose to restrict viral spread to adjacent cells.

 Incubate the plates for 5-6 days at 34°C.

 Fix the cells with a solution such as 10% formalin and stain with crystal violet to visualize the
plaques (zones of cell death).

» Count the number of plagues to calculate the viral titer in plaque-forming units per milliliter
(PFU/mL).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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